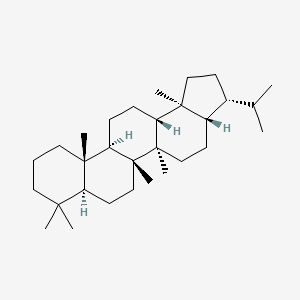

Hopane

Description

Properties

IUPAC Name |

(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22+,23+,24-,25-,27+,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLNBWWGLOPJIC-PYQRSULMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904337 | |

| Record name | Hopane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-62-5 | |

| Record name | Hopane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hopane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hopane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2H93796GT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Geological and Pharmaceutical Significance of Hopanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hopanes, pentacyclic triterpenoids derived from the membranes of bacteria, are invaluable molecular fossils that provide critical insights into Earth's geological history and have emerged as a promising frontier in drug development. Their remarkable stability allows them to be preserved in sedimentary rocks and petroleum for billions of years, serving as robust biomarkers for paleoenvironmental reconstruction, petroleum exploration, and understanding the evolution of microbial life. This guide provides a comprehensive technical overview of the geological significance of hopanes, detailing their role as indicators of biological source, thermal maturity, and depositional conditions. Furthermore, it explores the burgeoning interest in hopanoids—the biological precursors to hopanes—as novel targets for antimicrobial drug discovery. Detailed experimental protocols for hopane analysis, quantitative data for key geochemical parameters, and visualizations of relevant pathways and workflows are presented to equip researchers with the foundational knowledge to leverage this compound analysis in their respective fields.

Introduction: The Dual Significance of Hopanes

Hopanes are ubiquitous and exceptionally stable organic molecules found in geological records, originating from the diagenesis of bacteriohopanepolyols (BHPs), which are integral components of many bacterial cell membranes. In bacteria, hopanoids are functional analogues of sterols in eukaryotes, modulating membrane fluidity and stability.[1] Their geological preservation makes them powerful biomarkers, providing a window into past ecosystems and the thermal history of sedimentary basins.

Beyond their geological importance, the biosynthetic pathways of hopanoids are attracting significant attention in the pharmaceutical industry. As these pathways are essential for the survival of certain pathogenic bacteria and are absent in humans, they represent a promising target for the development of new antibiotics to combat multidrug-resistant strains.[1][2][3] This guide will delve into both the geological and pharmaceutical dimensions of hopanes, providing a technical framework for their analysis and application.

Geological Significance of Hopanes as Biomarkers

The molecular structure of hopanes, including their carbon number and stereochemistry, carries a wealth of information about the origin of organic matter, the conditions of the depositional environment, and the subsequent thermal history of the host rock or petroleum.

Indicators of Biological Source and Depositional Environment

The distribution and carbon isotopic composition of hopanes can be used to infer the types of bacteria that contributed to the organic matter in a sediment or source rock. For instance, 2-methylhopanes have been linked to cyanobacteria and aerobic methylotrophs, though this connection is still a subject of research.[4][5]

The ratio of specific this compound isomers can also provide clues about the depositional environment. The C29/C30 this compound ratio , in particular, is often used as an indicator of carbonate versus shale lithology and can reflect changes in alkalinity.[6][7] Generally, a higher C29/C30 this compound ratio is associated with carbonate-rich depositional environments.

Table 1: Representative C29/C30 this compound Ratios in Various Depositional Environments

| Depositional Environment/Source Rock | C29/C30 this compound Ratio | Reference(s) |

| Marine Shale | 0.44 - 0.53 | [8] |

| Lacustrine (Carbonate-rich) | > 1.0 | [7] |

| Marine Carbonate | > 0.8 | [9] |

| Marine Shale (Suboxic) | 0.95 | [10] |

| Lacustrine | 0.42 - 0.79 | [8] |

Indicators of Thermal Maturity

During burial and heating, the stereochemistry of hopanes undergoes predictable changes, making them excellent indicators of the thermal maturity of sediments and petroleum. This is crucial for assessing whether a source rock has generated hydrocarbons.

Several key ratios are used to determine thermal maturity:

-

22S/(22S+22R) Homothis compound Ratio: The C31 to C35 hopanes possess a chiral center at the C-22 position. In immature sediments, the biologically produced 22R configuration is dominant. With increasing thermal maturity, this epimerizes to a more stable mixture of 22S and 22R isomers. An equilibrium ratio of approximately 0.57-0.62 is typically reached in mature source rocks and oils.[11]

-

Ts/Tm Ratio (18α(H)-22,29,30-trisnorneothis compound / 17α(H)-22,29,30-trisnorthis compound): Ts is thermally more stable than Tm. Therefore, the Ts/Tm ratio increases with thermal maturity. This ratio can also be influenced by the source rock lithology, with carbonate source rocks often showing lower Ts/Tm ratios than shales at equivalent maturity.

-

Moretane/Hopane Ratio (17β(H),21α(H)-hopane / 17α(H),21β(H)-hopane): Moretanes (βɑ stereochemistry) are less stable than their corresponding hopanes (αβ stereochemistry). This ratio decreases with increasing thermal maturity.

Table 2: this compound Maturity Parameters and Corresponding Maturity Levels

| Maturity Parameter | Immature | Early Mature (Oil Window) | Late Mature (Oil Window) |

| C31 22S/(22S+22R) | < 0.5 | 0.5 - 0.57 | 0.57 - 0.62 |

| Ts/(Ts+Tm) | < 0.2 | 0.2 - 0.6 | > 0.6 |

| C29 Moretane/Hopane | > 0.8 | 0.8 - 0.15 | < 0.15 |

Note: These ranges are general guidelines and can be influenced by factors such as source rock type and heating rate.

Hopanoids in Drug Development: A New Antimicrobial Frontier

The biosynthesis of hopanoids in bacteria presents a compelling target for the development of novel antibiotics. The nonmevalonate pathway (MEP pathway) for isoprenoid biosynthesis, which is a precursor to hopanoid production, is essential in many pathogenic bacteria but absent in humans, who utilize the mevalonate (B85504) pathway.[12] This metabolic difference provides a therapeutic window for selective inhibition.

Targeting Hopanoid Biosynthesis

Inhibiting key enzymes in the hopanoid biosynthesis pathway can disrupt the integrity of the bacterial cell membrane, leading to increased susceptibility to other antibiotics and potentially cell death.[3][13] For example, the drug fosmidomycin inhibits the MEP pathway, leading to a decrease in hopanoid production.[3][13] This has been shown to potentiate the effects of other antibiotics, such as colistin, against multidrug-resistant bacteria like Burkholderia multivorans.[3][13]

The structural similarity of hopanoids to steroids also suggests they may have anti-inflammatory properties, although this is a less explored area of research.[14]

Signaling Pathways and Experimental Workflows

The development of drugs targeting hopanoid biosynthesis involves a multi-step process, from target identification to preclinical testing.

Drug development workflow for hopanoid-targeting antimicrobials.

The HpnN transporter, which is responsible for exporting hopanoids to the outer membrane of some Gram-negative bacteria, is a key drug target currently under investigation.[15] Inhibiting this transporter could disrupt membrane integrity and increase antibiotic susceptibility.

Mechanism of action for HpnN transporter inhibitors.

Experimental Protocols for this compound Analysis

The analysis of hopanes from geological samples is a well-established process that involves solvent extraction, fractionation, and analysis by gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction

-

Sample Pulverization: Rock or sediment samples are first cleaned to remove any surface contamination and then pulverized to a fine powder (< 100 mesh) to increase the surface area for extraction.

-

Soxhlet Extraction: The powdered sample is placed in a porous thimble and extracted with a solvent mixture, typically dichloromethane (B109758) (DCM) and methanol (B129727) (93:7 v/v), for 24-72 hours. This process extracts the total lipid content from the sample.

-

Asphaltene Precipitation: For heavy oils or bitumen-rich extracts, asphaltenes are precipitated by adding an excess of n-heptane. The mixture is allowed to stand and then filtered to separate the soluble maltene fraction, which contains the biomarkers.

-

Fractionation: The total lipid extract or maltene fraction is then separated into different compound classes (saturates, aromatics, and polars) using column chromatography. A glass column is packed with activated silica (B1680970) gel and/or alumina.

-

The saturate fraction , containing the hopanes and steranes, is eluted with a non-polar solvent like n-hexane or heptane.

-

The aromatic fraction is subsequently eluted with a solvent of intermediate polarity, such as a mixture of hexane (B92381) and DCM.

-

The polar fraction (resins and other heteroatomic compounds) is eluted with a polar solvent mixture, such as DCM and methanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The saturate fraction is concentrated and analyzed by GC-MS.

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a 60 m x 0.25 mm i.d. DB-5ms or equivalent, is commonly used for good resolution of biomarker isomers.[9]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: A splitless injection is used to ensure the transfer of trace analytes to the column. The injector temperature is typically set to 280-300°C.

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 50°C, hold for 2 min), ramps up to a high temperature (e.g., 300-320°C) at a controlled rate (e.g., 4-6°C/min), and holds at the final temperature for an extended period (e.g., 20-30 min) to elute all compounds of interest.[9]

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Acquisition Mode: Data is often acquired in both full scan mode (to identify a wide range of compounds) and selected ion monitoring (SIM) mode to enhance the sensitivity for specific biomarkers. For hopanes, the characteristic fragment ion at a mass-to-charge ratio (m/z) of 191 is monitored.[9]

-

General workflow for the analysis of this compound biomarkers.

Conclusion and Future Directions

Hopanes are remarkably versatile molecules, providing a bridge between the geological past and the future of medicine. As geological biomarkers, they will continue to be indispensable tools for petroleum exploration and for reconstructing ancient environments and the evolution of life. The continued refinement of analytical techniques, such as multidimensional GC and high-resolution mass spectrometry, will undoubtedly unlock even more detailed information from these molecular fossils.

In the realm of drug development, the hopanoid biosynthesis pathway is a validated and promising target for overcoming antibiotic resistance. Future research will likely focus on the discovery and optimization of inhibitors for key enzymes and transporters in this pathway, potentially leading to a new class of antimicrobial drugs. The dual relevance of hopanes underscores the interconnectedness of scientific disciplines and highlights how a deep understanding of Earth's history can inform solutions to modern challenges in human health.

References

- 1. Hopanoids as functional analogues of cholesterol in bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. journals.asm.org [journals.asm.org]

- 4. episodes.org [episodes.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. vurup.sk [vurup.sk]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. ijogst.put.ac.ir [ijogst.put.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. The MEP pathway: Promising drug targets in the fight against tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fosmidomycin Decreases Membrane Hopanoids and Potentiates the Effects of Colistin on Burkholderia multivorans Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Emerging antibiotic resistance in Gram-negative pathogens - Edward Yu [grantome.com]

An In-depth Technical Guide to the Hopane Biosynthesis Pathway in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hopanoids are a class of pentacyclic triterpenoid (B12794562) lipids found in the membranes of diverse bacteria. Structurally similar to eukaryotic sterols like cholesterol, they are considered their prokaryotic surrogates, playing crucial roles in maintaining membrane integrity, fluidity, and permeability.[1] The study of hopanoids and their biosynthesis is of significant interest, not only for understanding bacterial physiology and evolution but also for their potential as drug targets and their application as biomarkers in geochemistry. This guide provides a comprehensive technical overview of the core hopane biosynthesis pathway in bacteria, intended for researchers, scientists, and professionals in drug development.

The Core Hopanoid Biosynthesis Pathway

The biosynthesis of hopanoids begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized via either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1] The MEP pathway is more common in bacteria.[1] These C5 units are sequentially condensed to form the C15 intermediate, farnesyl pyrophosphate (FPP).

Two molecules of FPP are then condensed to form the C30 hydrocarbon squalene (B77637), the linear precursor to all hopanoids. This crucial step is catalyzed by squalene synthase. Interestingly, many hopanoid-producing bacteria lack a canonical squalene synthase and instead utilize an alternative pathway involving the enzymes HpnC, HpnD, and HpnE.[1]

The cyclization of squalene into the pentacyclic hopene core is the defining step of hopanoid biosynthesis and is catalyzed by the enzyme squalene-hopene cyclase (SHC). This remarkable enzyme facilitates one of the most complex single enzymatic reactions known, forming five rings, thirteen covalent bonds, and nine stereocenters in a single step.[2] The primary products of SHC are diploptene (B154308) (hop-22(29)-ene) and, to a lesser extent, diplopterol (B1670745) (hopan-22-ol).[3]

Following the formation of the basic this compound skeleton, a variety of modifications can occur, leading to a diverse array of hopanoid structures. These modifications are carried out by a suite of enzymes encoded by the hpn (hopanoid biosynthesis) gene cluster, which often includes the shc gene.

Key Intermediates and Enzymes:

-

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The basic C5 building blocks.

-

Farnesyl Pyrophosphate (FPP): A C15 intermediate formed from the condensation of IPP and DMAPP.

-

Squalene: The C30 linear precursor to hopanoids, formed from the condensation of two FPP molecules.

-

Diploptene and Diplopterol: The initial C30 pentacyclic hopanoids formed by the cyclization of squalene.

-

Extended Hopanoids (C35): Formed by the addition of a C5 ribosyl moiety to the C30 hopanoid core, a reaction catalyzed by the radical SAM enzyme HpnH to produce adenosylthis compound.[4]

-

Bacteriohopanetetrol (BHT) and other polyols: Further modifications of the extended hopanoid side chain, involving enzymes such as the putative phosphorylase HpnG , which removes adenine (B156593) from adenosylthis compound.[4]

-

Methylated Hopanoids: Methylation at the C-2 or C-3 position of the A-ring is carried out by the radical SAM methyltransferases HpnP and HpnR , respectively.

The genetic basis for hopanoid biosynthesis is primarily located in the hpn operon. The organization of this operon can vary between bacterial species but generally contains the core genes necessary for the synthesis and modification of hopanoids.

Visualizing the Pathway

This compound Biosynthesis Pathway Diagram

Caption: The core bacterial this compound biosynthesis pathway.

Quantitative Data

Quantitative analysis of hopanoid biosynthesis provides crucial insights into the efficiency of the pathway and its regulation. The following tables summarize available quantitative data.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Vmax | Reference |

| Squalene-Hopene Cyclase (SHC) | Alicyclobacillus acidocaldarius | Squalene | 3 | 1.2 | - | [5] |

| Squalene-Hopene Cyclase (SHC) | Alicyclobacillus acidocaldarius | 2,3-Oxidosqualene | - | - | - | [6] |

| Squalene-Hopene Cyclase (SHC) | Zymomonas mobilis | Squalene | - | - | - | [2] |

| HpnH (Adenosylthis compound Synthase) | - | Diploptene | - | - | - | Data not readily available |

| HpnG | - | Adenosylthis compound | - | - | - | Data not readily available |

Table 2: Hopanoid Content in Select Bacteria

| Bacterial Species | Hopanoid Type(s) | Content (% of total lipids or other unit) | Reference |

| Rhodopseudomonas palustris TIE-1 | Diplopterol, 2-Me-diplopterol, BHT, 2-Me-BHT | Varies with growth conditions | [7][8] |

| Zymomonas mobilis | Tetrahydroxybacteriothis compound (THBH), THBH-ether, THBH-glycoside | Varies with growth conditions | [9] |

| Alicyclobacillus acidocaldarius | THBH and its ether derivative | Increases with temperature (several fold from 60°C to 65°C) | [10] |

| Geobacillus stearothermophilus | N-acylaminotriol, -tetrol, -pentol | Varies with temperature | [10] |

| Methylobacterium extorquens | Diplopterol, 2-Me-diplopterol, BHT-cyclitol ether | Major lipid components |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the hopanoid biosynthesis pathway.

Protocol 1: Extraction of Hopanoids from Bacterial Cultures (Modified Bligh-Dyer Method)

This protocol is adapted from the Bligh and Dyer method for total lipid extraction.[11]

Materials:

-

Bacterial cell pellet

-

Chloroform (B151607) (CHCl3)

-

Methanol (MeOH)

-

Deionized water (H2O)

-

Phosphate-buffered saline (PBS)

-

Vortex mixer

-

Centrifuge

-

Glass centrifuge tubes

-

Pasteur pipettes

Procedure:

-

Harvest bacterial cells by centrifugation and wash the pellet with PBS.

-

Resuspend the cell pellet in 1 mL of deionized water in a glass centrifuge tube.

-

Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the cell suspension.

-

Vortex the mixture vigorously for 15 minutes to ensure thorough extraction.

-

Add 1.25 mL of chloroform and vortex for 1 minute.

-

Add 1.25 mL of deionized water and vortex for another minute.

-

Centrifuge the mixture at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

-

Three layers will be visible: an upper aqueous (methanol-water) phase, a middle layer of precipitated cellular debris, and a lower organic (chloroform) phase containing the lipids.

-

Carefully collect the lower chloroform phase using a glass Pasteur pipette, avoiding the protein disk at the interface.

-

Transfer the chloroform extract to a clean glass vial.

-

Evaporate the solvent under a stream of nitrogen gas or in a vacuum concentrator.

-

The dried lipid extract can be stored at -20°C until further analysis.

Protocol 2: Analysis of Hopanoids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of acetylated hopanoids. Acetylation increases the volatility of polyhydroxylated hopanoids, making them amenable to GC-MS analysis.[7]

Materials:

-

Dried lipid extract from Protocol 1

-

Acetic anhydride (B1165640)

-

GC-MS system equipped with a suitable capillary column (e.g., Restek Rxi-XLB)

-

Helium (carrier gas)

Procedure:

-

Derivatization:

-

To the dried lipid extract, add 100 µL of a 1:1 (v/v) mixture of pyridine and acetic anhydride.[7]

-

Incubate the mixture at 60-70°C for 30 minutes to 1 hour.[7][12]

-

Evaporate the pyridine and acetic anhydride under a stream of nitrogen.

-

Redissolve the acetylated lipid extract in a suitable solvent (e.g., dichloromethane (B109758) or hexane) for GC-MS analysis.

-

-

GC-MS Analysis:

-

Injector: Set to a suitable temperature (e.g., 250-300°C).

-

Oven Program: A typical temperature program starts at a low temperature (e.g., 60-100°C), ramps up to a high temperature (e.g., 300-320°C), and holds for a period to ensure elution of all compounds. An example program: hold at 60°C for 2 min, ramp to 310°C at 6°C/min, and hold for 20 min.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1-2 mL/min).

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-800.

-

Identification: Hopanoids can be identified based on their retention times and characteristic mass spectra, particularly the presence of a prominent fragment ion at m/z 191, which corresponds to the A/B ring system of the this compound skeleton.

-

Protocol 3: Construction of a Gene Deletion Mutant in Rhodopseudomonas palustris

This protocol describes a general method for creating in-frame gene deletions in Rhodopseudomonas palustris, a model organism for studying hopanoid biosynthesis, using a suicide vector and homologous recombination.[12][13]

Materials:

-

Rhodopseudomonas palustris wild-type strain

-

E. coli strain for plasmid construction and mobilization (e.g., S17-1)

-

Suicide vector (e.g., pJQ200SK)

-

Primers for amplifying upstream and downstream regions of the target gene

-

DNA polymerase, restriction enzymes, and ligase

-

Appropriate growth media and antibiotics

Procedure:

-

Construct the Deletion Vector:

-

Design primers to amplify ~1 kb regions upstream and downstream of the gene to be deleted.

-

Use overlap extension PCR to fuse the upstream and downstream fragments, creating a product with an in-frame deletion of the target gene.[13]

-

Clone this fused fragment into a suicide vector containing a counter-selectable marker (e.g., sacB for sucrose (B13894) sensitivity).

-

-

Conjugation:

-

Transform the deletion vector into a suitable E. coli donor strain.

-

Mate the E. coli donor strain with the recipient R. palustris wild-type strain on a suitable agar (B569324) medium.

-

-

Selection of Single Crossovers (Merodiploids):

-

Plate the conjugation mixture onto a selective medium that counter-selects against the E. coli donor and selects for R. palustris cells that have integrated the plasmid into their chromosome via a single homologous recombination event (e.g., gentamicin (B1671437) resistance from the vector).[12]

-

-

Selection of Double Crossovers (Gene Deletion Mutants):

-

Culture the merodiploid cells in a non-selective medium to allow for a second homologous recombination event to occur, which will excise the plasmid.

-

Plate the culture onto a medium containing the counter-selective agent (e.g., sucrose). Cells that have lost the plasmid (and the sacB gene) will be able to grow.

-

-

Screening and Verification:

-

Screen sucrose-resistant colonies for the desired gene deletion by PCR using primers that flank the deleted region. A smaller PCR product compared to the wild-type indicates a successful deletion.

-

Verify the deletion by DNA sequencing.

-

Protocol 4: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression of hpn operon genes in bacteria.[1][14][15]

Materials:

-

Bacterial cells grown under different conditions

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR instrument

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Primers specific for the target hpn genes and a reference (housekeeping) gene

Procedure:

-

RNA Extraction and Purification:

-

Harvest bacterial cells and immediately stabilize the RNA (e.g., using an RNA stabilization reagent or by flash-freezing).

-

Extract total RNA using a commercial kit or a standard protocol (e.g., TRIzol).

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.

-

-

qPCR:

-

Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for the target and reference genes.

-

Perform the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (CT) values for the target and reference genes.

-

Calculate the relative expression of the target gene using a suitable method, such as the ΔΔCT method, normalizing the expression of the target gene to the expression of the reference gene.

-

Logical Relationships and Workflows

Experimental Workflow for Characterizing a Putative Hopanoid Biosynthesis Gene

Caption: Workflow for functional characterization of a hopanoid biosynthesis gene.

Conclusion

The this compound biosynthesis pathway is a fundamental process in a significant portion of the bacterial domain, with implications for cellular integrity, stress response, and adaptation. This guide has provided a detailed overview of the core pathway, including the key enzymes, intermediates, and genetic components. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers and professionals seeking to investigate this fascinating aspect of bacterial biochemistry. Further research, particularly in elucidating the kinetic parameters of all biosynthetic enzymes and the intricate regulatory networks, will undoubtedly deepen our understanding of hopanoid function and open new avenues for biotechnological and therapeutic applications.

References

- 1. Determination and Quantification of Bacterial Virulent Gene Expression Using Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Squalene-Hopene Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Squalene-hopene cyclase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. Inhibition kinetics and affinity labeling of bacterial squalene:hopene cyclase by thia-substituted analogues of 2, 3-oxidosqualene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories [authors.library.caltech.edu]

- 9. Identification and characterization of Rhodopseudomonas palustris TIE-1 hopanoid biosynthesis mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and characterization of Rhodopseudomonas palustris TIE-1 hopanoid biosynthesis mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Functional Genomic Analysis of Three Nitrogenase Isozymes in the Photosynthetic Bacterium Rhodopseudomonas palustris - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]

- 15. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Function of Hopanoids in Bacterial Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hopanoids are pentacyclic triterpenoid (B12794562) lipids found in the membranes of diverse bacteria, where they serve as functional analogues to sterols in eukaryotic cells.[1][2] These molecules are crucial for maintaining membrane integrity, modulating fluidity, and enabling survival under various environmental stresses. Their biosynthesis, which does not require molecular oxygen, suggests they are ancient lipids that played a role in membrane evolution before the rise of atmospheric oxygen.[1][3] This guide provides an in-depth examination of the structure, biosynthesis, and multifaceted functions of hopanoids, presenting key quantitative data, detailed experimental protocols, and visual workflows to support advanced research and drug development efforts targeting bacterial membrane biology.

Introduction: Hopanoids as Bacterial Sterol Surrogates

Hopanoids are a class of natural products first identified in geological sediments as stable molecular fossils ("hopanes") before their biological origin was traced to bacteria.[1][4][5] Structurally, they are rigid, planar, polycyclic molecules that share a functional analogy with eukaryotic sterols like cholesterol.[1][4] This similarity allows them to intercalate into the lipid bilayer, where they exert significant influence over the membrane's biophysical properties.[1][6]

Unlike sterols, which are generally essential for eukaryotes that produce them, hopanoids are not always required for bacterial viability under normal laboratory conditions.[2][7] However, they become critical for tolerance to environmental challenges, including extreme pH, high temperatures, osmotic stress, and exposure to detergents and antibiotics.[1][8][9] Approximately 10% of sequenced bacterial genomes contain the key gene for hopanoid synthesis, squalene-hopene cyclase (shc), indicating their widespread importance in the bacterial domain.[1][5] Their presence is particularly noted in Gram-negative bacteria, where they are often enriched in the outer membrane.[4][10]

Core Functions of Hopanoids in Bacterial Membranes

The primary role of hopanoids is to modulate the physical state of the bacterial membrane, which has cascading effects on its function as a selective barrier and a platform for cellular processes.

Regulation of Membrane Fluidity and Order

Hopanoids are key regulators of membrane order, a function analogous to that of cholesterol in eukaryotic plasma membranes. They interact with the acyl chains of other lipids, particularly the saturated chains of Lipid A in the outer membrane of Gram-negative bacteria, to induce a more ordered state.[3][4] This ordering effect helps the membrane maintain a state that is fluid but mechanically robust, preventing the formation of a gel-like phase under stress.[5][11]

The presence of hopanoids leads to a significant increase in membrane order (rigidity), which can be quantified using fluorescent probes. Deletion of hopanoid synthesis results in a more fluid and disordered membrane, a phenotype that can be reversed by the reintroduction of hopanoids.[4]

Control of Membrane Permeability and Integrity

A direct consequence of increased membrane order is a decrease in membrane permeability.[1][6][7] By condensing and thickening the lipid bilayer, hopanoids reinforce the membrane's barrier function.[1][6] This reduces the passive diffusion of small molecules, including protons, which is crucial for maintaining pH homeostasis, especially under acidic conditions.[1][2][8]

Bacteria lacking hopanoids (e.g., Δshc mutants) exhibit increased permeability, rendering them more susceptible to bile salts and certain antibiotics that must cross the outer membrane to reach their targets.[2][7] Some hopanoids, like diploptene, are thought to localize to the midplane of the bilayer, adding a further layer of protection against leakage.[1] In nitrogen-fixing bacteria such as Frankia, hopanoids in the vesicle membranes are believed to form a barrier that restricts the entry of oxygen, thereby protecting the oxygen-sensitive nitrogenase enzyme.[12][13]

Formation of Functional Membrane Microdomains (Lipid Rafts)

There is growing evidence that hopanoids are involved in the formation of functional membrane microdomains, or "lipid rafts," in bacteria.[1] These specialized domains are enriched in particular lipids and proteins, serving as platforms for organizing cellular processes like signal transduction and protein transport. In eukaryotes, these rafts are dependent on sterols and sphingolipids. In bacteria, hopanoids appear to play the sterol-equivalent role, interacting with lipids like Lipid A to promote the phase separation that leads to raft formation.[1][4] The ability of hopanoids to induce a liquid-ordered (Lo) phase in synthetic membranes supports their role in membrane compartmentalization.[1][4]

Contribution to Stress Tolerance

The biophysical effects of hopanoids on the membrane culminate in enhanced resistance to a wide array of environmental stresses.[1][9]

-

pH Stress: By reducing proton leakage, hopanoids are critical for survival in both acidic and alkaline environments. Mutants unable to produce hopanoids show severe growth defects at non-neutral pH.[2][3][8]

-

Temperature Stress: Hopanoids help stabilize membranes at high temperatures, preventing excessive fluidity and thermal damage.[1]

-

Antimicrobial and Detergent Stress: The hopanoid-reinforced membrane is less susceptible to disruption by detergents and antimicrobial peptides.[1][8] Furthermore, hopanoids have been linked to the function of multidrug efflux pumps, suggesting that membrane order is important for the activity of these protein complexes.[4][10]

Quantitative Data on Hopanoid Function

The effects of hopanoids on membrane properties have been quantified in several bacterial species. The following tables summarize key findings from studies on hopanoid-deficient mutants compared to their wild-type counterparts.

Table 1: Effect of Hopanoids on Bacterial Outer Membrane Order

| Organism | Strain / Condition | Measurement Technique | Probe | Metric | Value | Reference |

| Methylobacterium extorquens | Wild-Type (WT) Outer Membrane | Fluorescence Spectroscopy | C-laurdan | GP | ~0.45 | [4] |

| Methylobacterium extorquens | Δshc (hopanoid-deficient) | Fluorescence Spectroscopy | C-laurdan | GP | ~0.30 | [4] |

| Methylobacterium extorquens | Δshc + Diplopterol (rescue) | Fluorescence Spectroscopy | C-laurdan | GP | ~0.42 | [4] |

| Bradyrhizobium diazoefficiens | Wild-Type (WT) at 25°C | Fluorescence Polarization | DPH | Anisotropy | ~0.24 | [14] |

| Bradyrhizobium diazoefficiens | ΔhpnH (lacks C₃₅ hopanoids) at 25°C | Fluorescence Polarization | DPH | Anisotropy | ~0.22 | [14] |

| Bradyrhizobium diazoefficiens | Wild-Type (WT) at 40°C | Fluorescence Polarization | DPH | Anisotropy | ~0.19 | [14] |

| Bradyrhizobium diazoefficiens | ΔhpnH (lacks C₃₅ hopanoids) at 40°C | Fluorescence Polarization | DPH | Anisotropy | ~0.16 | [14] |

GP (Generalized Polarization) is a ratiometric measurement of emission intensity from the Laurdan dye. Higher GP values indicate lower membrane fluidity (higher order). Anisotropy values from DPH also correlate positively with membrane rigidity.

Table 2: Effect of Hopanoids on Bacterial Membrane Permeability

| Organism | Strain | Assay | Challenge Agent | Metric | Value | Reference |

| Rhodopseudomonas palustris | Wild-Type (WT) | Disk Diffusion | Rifampin | Zone of Inhibition | 5 mm | [7] |

| Rhodopseudomonas palustris | Δshc (hopanoid-deficient) | Disk Diffusion | Rifampin | Zone of Inhibition | 10 mm | [7] |

| Rhodopseudomonas palustris | Wild-Type (WT) | Growth Assay | Bile Salts (1.5%) | Growth | Resistant | [7] |

| Rhodopseudomonas palustris | Δshc (hopanoid-deficient) | Growth Assay | Bile Salts (1.5%) | Growth | Inhibited | [7] |

A larger zone of inhibition indicates greater sensitivity to the antibiotic, implying higher membrane permeability.

Hopanoid Biosynthesis and Regulation

Hopanoids are synthesized from the C30 isoprenoid precursor, squalene (B77637). The pathway is notable for being oxygen-independent, distinguishing it from the oxygen-dependent synthesis of sterols.[1] The core pathway and its regulation are critical points for understanding hopanoid function.

The Hopanoid Biosynthesis (hpn) Pathway

The key step in hopanoid biosynthesis is the complex cyclization of linear squalene into the pentacyclic hopene skeleton (diploptene or diplopterol), a reaction catalyzed by the enzyme squalene-hopene cyclase (Shc) , also known as HpnF.[1][5] Following cyclization, the C30 hopanoid core can be extensively modified by a series of enzymes, most of which are encoded in a conserved hpn operon.[1]

Key modifications include:

-

Extension: The radical SAM enzyme HpnH adds a ribosyl moiety to the C30 core, creating C35 "extended" hopanoids. This is a critical step, as extended hopanoids are often the most important for stress tolerance.[1][15]

-

Further Side-Chain Modification: Enzymes like HpnG , HpnI , HpnJ , and HpnK can further modify the extended side chain, creating diverse structures like bacteriohopanetetrol (B1250769) (BHT) and its derivatives.[1][5][16]

-

Methylation: The methylase HpnP can add a methyl group at the C-2 position of the hopanoid ring. This modification appears to be associated with pH stress tolerance.[1]

Caption: The hopanoid biosynthesis pathway, from squalene to modified derivatives.

Regulation by Stress Response Pathways

Hopanoid production is not static; it is regulated in response to environmental cues. A direct link has been established between the general stress response (GSR) and hopanoid modification. In Rhodopseudomonas palustris, the alphaprotobacterial GSR pathway regulates the expression of the hpnP gene, which encodes the C-2 hopanoid methylase.[1] This provides a mechanism for the cell to increase the proportion of methylated hopanoids specifically when under stress, linking a global stress response to a specific change in membrane composition.

Caption: Link between the General Stress Response and hopanoid C-2 methylation.

Appendix: Key Experimental Protocols

This section provides detailed methodologies for the characterization and analysis of hopanoids and their effects on bacterial membranes.

Protocol: Hopanoid Extraction and Quantification by GC-MS

This protocol is adapted from methods used for analyzing hopanoids in bacterial cultures.[17][18][19][20]

Caption: Workflow for the extraction and analysis of hopanoids from bacterial cells.

Methodology:

-

Cell Harvest and Preparation:

-

Grow bacterial culture to the desired phase (e.g., stationary phase).

-

Harvest cells by centrifugation (e.g., 10,000 x g for 10 min).

-

Wash the cell pellet with sterile saline or buffer.

-

Freeze-dry (lyophilize) the cell pellet to obtain a dry biomass.

-

-

Total Lipid Extraction (Bligh & Dyer Method):

-

Suspend a known amount of lyophilized cells (e.g., 10-30 mg) in a single-phase mixture of chloroform (B151607):methanol:water (e.g., 1:2:0.8 v/v/v).

-

Agitate for >2 hours to ensure complete extraction.

-

Break the single phase into two phases by adding additional chloroform and water to achieve a final ratio of 1:1:0.9 (v/v/v) of chloroform:methanol:water.

-

Centrifuge to separate the layers. The lower organic layer contains the total lipids.

-

Carefully collect the lower chloroform layer and dry it under a stream of N₂ or in a 60°C oven.

-

-

Derivatization (Acetylation):

-

To make the hopanols volatile for GC analysis, hydroxyl groups must be derivatized.

-

Add 100 µL of a 1:1 (v/v) mixture of pyridine and acetic anhydride to the dried lipid extract.[17]

-

Dry the derivatized sample again under N₂.

-

Resuspend the final sample in a suitable solvent for injection (e.g., ethyl acetate).

-

-

GC-MS Analysis:

-

Column: Use a high-temperature tolerant column suitable for lipid analysis (e.g., Restek Rxi-XLB or Zebron ZB-5HT).[17][20]

-

Injection: Use a splitless injection mode.

-

Temperature Program: An example program is: hold at 50°C for 1.5 min, ramp to 300°C at 15°C/min, then ramp to 350°C at 10°C/min and hold.[20]

-

Mass Spectrometer: Operate in full scan mode (e.g., m/z 50-750) to identify hopanoids based on their characteristic fragmentation patterns and retention times.

-

Quantification: For accurate quantification, use an internal standard (e.g., androsterone) and create calibration curves with purified hopanoid standards.[21]

-

Protocol: Measurement of Membrane Fluidity using Laurdan GP

This protocol describes how to measure bulk membrane fluidity in a bacterial population using the fluorescent dye Laurdan.[11][22][23][24]

Caption: Workflow for measuring bacterial membrane fluidity via Laurdan GP.

Methodology:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) in a solvent like DMSO or ethanol. Store protected from light at -20°C.

-

Prepare a suitable buffer (e.g., PBS, pH 7.4).

-

-

Cell Preparation:

-

Grow bacteria to the desired growth phase (typically mid-exponential).

-

Harvest cells by gentle centrifugation.

-

Wash the pellet once with buffer to remove media components.

-

Resuspend the cells in the buffer to a standardized optical density (OD₆₀₀), for example, 0.4.

-

-

Labeling and Measurement:

-

Transfer cell suspensions to a 96-well plate or cuvette.

-

Add the Laurdan stock solution to each sample to a final concentration of 10 µM. Mix gently.

-

Incubate the samples in the dark at room temperature for 5-10 minutes to allow the dye to incorporate into the membranes.

-

Using a fluorescence spectrophotometer or microplate reader, set the excitation wavelength to 350 nm.

-

Measure the fluorescence emission intensity at 440 nm (I₄₄₀) and 490 nm (I₄₉₀). Remember to measure and subtract the background fluorescence from an unlabeled cell control.

-

-

Calculation:

-

Calculate the Generalized Polarization (GP) value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀)

-

GP values range from +1 (highly ordered/rigid membrane) to -1 (highly fluid/disordered membrane). Compare the GP values between different strains (e.g., wild-type vs. hopanoid mutant) or conditions.

-

Protocol: Isolation of Bacterial Outer Membranes or Detergent-Resistant Microdomains

This protocol outlines a general approach for separating membranes using sucrose (B13894) density gradient ultracentrifugation, which can be adapted for isolating outer membranes or detergent-resistant microdomains (DRMs), the biochemical equivalent of lipid rafts.[25][26][27][28]

Methodology:

-

Cell Lysis:

-

Grow and harvest a large volume of cells (e.g., 2 liters).

-

Resuspend the cell pellet in a buffer containing 20% sucrose and DNase I. Plasmolysis with sucrose improves inner and outer membrane separation.[25]

-

Lyse the cells using a high-pressure homogenizer (e.g., French press at 15,000 psi). Keep the sample on ice.

-

Perform a low-speed centrifugation (e.g., 3,000 rpm for 10 min) to remove unlysed cells and debris. The supernatant contains the total membrane fraction.

-

-

Detergent Treatment (for DRM/Lipid Raft Isolation):

-

This step is omitted for total outer membrane preparations.

-

To isolate DRMs, incubate the total membrane fraction with a non-ionic detergent like 1% Triton X-100 on ice for 30 minutes. This solubilizes most of the membrane, leaving the more ordered, hopanoid-rich DRMs intact.

-

-

Sucrose Gradient Ultracentrifugation:

-

Prepare a discontinuous (step) sucrose gradient in an ultracentrifuge tube (e.g., for an SW41 rotor).

-

A typical gradient for outer membranes might consist of layers of 70% and 60% sucrose.[25]

-

A gradient for DRMs often uses layers of 40%, 35%, and 5% sucrose.[28]

-

Carefully layer the cell lysate (adjusted to a high sucrose concentration if preparing DRMs) on top of the gradient.

-

Centrifuge at high speed (e.g., >150,000 x g) for a long duration (e.g., 16-18 hours) at 4°C.

-

-

Fraction Collection and Analysis:

-

After centrifugation, distinct bands will be visible in the gradient. The dense outer membranes will band at a higher sucrose concentration than the inner membranes.[25] DRMs, being buoyant, will float to the interface of the lower percentage sucrose layers (e.g., 5-35%).[28]

-

Carefully collect the fractions from the top or bottom of the tube.

-

Analyze the protein (e.g., by SDS-PAGE) and lipid (e.g., by GC-MS, as per Protocol 5.1) content of each fraction to confirm the identity of the isolated membranes.

-

References

- 1. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Functional convergence of hopanoids and sterols in membrane ordering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Hopanoids - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Hopanoids Play a Role in Membrane Integrity and pH Homeostasis in Rhodopseudomonas palustris TIE-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hopanoid Biosynthesis and Function in Bacteria | Semantic Scholar [semanticscholar.org]

- 13. Occurrence of an Unusual Hopanoid-containing Lipid A Among Lipopolysaccharides from Bradyrhizobium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification and characterization of Rhodopseudomonas palustris TIE-1 hopanoid biosynthesis mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 25. Outer Membrane Preparation - One Step Sucrose Gradient Procedure - Hancock Lab [cmdr.ubc.ca]

- 26. biochem.wustl.edu [biochem.wustl.edu]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

The Geological Echo: Unearthing Hopanes in the Fossil Record

A Technical Guide to the Discovery, Analysis, and Significance of Hopane Biomarkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deep within the Earth's geological archives, locked in ancient sediments and petroleum, lie molecular fossils that whisper tales of microbial life from eons past. Among the most abundant and informative of these are the hopanes, a class of pentacyclic triterpenoids. Their discovery revolutionized the field of organic geochemistry, providing a powerful tool to trace the history of bacteria and understand the evolution of Earth's biosphere. This technical guide delves into the core of this compound biomarker discovery, offering a comprehensive overview of their initial identification in the fossil record, the analytical techniques used for their study, and their profound implications for geobiology and petroleum exploration.

The Genesis of a Biomarker: A Historical Perspective

The story of hopanes begins not in the realm of biology, but in the world of petroleum geology. In the mid-20th century, geochemists sought to understand the origins of crude oil. While the biological origin of petroleum was suspected, concrete molecular evidence was scarce. The breakthrough came with the development of sophisticated analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), which allowed for the separation and identification of complex organic molecules in geological samples.

The seminal work of a group of French scientists, including Guy Ourisson, Pierre Albrecht, and Michel Rohmer, in the 1970s was pivotal in establishing the significance of hopanes. Their 1979 publication, "The Hopanoids: palaeochemistry and biochemistry of a group of natural products," stands as a landmark in the field, comprehensively detailing the structure, distribution, and geochemical fate of these molecules.[1][2][3] They demonstrated that the hopanes found in sediments and petroleum were the diagenetically altered remains of bacteriohopanepolyols (BHPs), lipids that are integral components of the cell membranes of many bacteria.[4] This discovery firmly linked the vast reserves of fossil fuels to ancient microbial life.

Quantitative Insights: this compound Distribution in the Geosphere

The abundance and distribution of hopanes in the fossil record provide valuable quantitative data for paleoenvironmental reconstructions and petroleum exploration. The following tables summarize key quantitative parameters of this compound analysis from various geological settings.

Table 1: this compound Ratios in Jurassic Source Rocks and Crude Oils

| Sample Type | C30 Diathis compound/C30 this compound (C30D/C30H) Ratio | Reference |

| Jurassic Source Rock (Pattern A) | 0.06–0.85 | [5] |

| Jurassic Source Rock (Pattern B) | 1.31–5.66 | [5] |

| Jurassic Source Rock (Pattern C) | >10 | [5] |

| Crude Oil (Murzuq Basin) | 0.15-0.25 | [6] |

Table 2: this compound and Isoprenoid Ratios in Marine Source Rocks and Crude Oils

| Sample Type | Pristane/Phytane (Pr/Ph) Ratio | C29/C30 this compound Ratio | Sterane/Hopane Ratio | Reference |

| Nkporo Formation (Shale) | 0.33-0.78 | 0.71-0.82 | 0.07-0.27 | [7] |

| Enugu Shale | 0.65-0.75 | 0.59-0.79 | 0.05-0.32 | [7] |

| Gulf of Suez Crude Oils | 0.14-0.36 | - | - | [8] |

Table 3: Carbon Isotope Composition of Hopanes in Various Depositional Environments

| Depositional Environment | δ13C of Hopanes (‰) | Reference |

| Salt Lake | -19.09 to -32.7 | [9] |

| Coal | -20.4 to -36.3 | [9] |

| Marine | -20.49 to -45.35 | [9] |

| Freshwater Lake | -40.7 to -77.68 | [9] |

From Living Bacteria to Ancient Rock: The Diagenetic Journey of Hopanoids

The transformation of biologically produced bacteriohopanepolyols (BHPs) into the geologically stable hopanes is a complex process known as diagenesis. This pathway involves a series of chemical alterations that occur as sediments are buried and subjected to increasing temperature and pressure over millions of years.

Caption: The diagenetic pathway of hopanoids from their biological precursors to their fossilized form.

Unlocking the Molecular Secrets: Experimental Protocols

The analysis of hopanes from geological materials requires a meticulous and systematic approach to ensure accurate identification and quantification. The following is a generalized experimental workflow for this compound biomarker analysis.

Experimental Workflow for this compound Analysis

Caption: A generalized experimental workflow for the extraction and analysis of this compound biomarkers.

Detailed Methodologies

1. Sample Preparation:

-

Cleaning: The exterior surfaces of rock samples are thoroughly cleaned to remove any modern contaminants.

-

Crushing: The cleaned samples are crushed into a fine powder (typically < 200 mesh) using a mortar and pestle or a mechanical grinder. All equipment is solvent-rinsed to prevent cross-contamination.

2. Extraction:

-

Solvent Extraction: The powdered rock is typically extracted using an accelerated solvent extractor or via sonication with a mixture of dichloromethane (DCM) and methanol (B129727) (MeOH) (e.g., 9:1 v/v).[10]

-

Saponification: For some samples, a saponification step (refluxing with methanolic KOH) may be included to break ester linkages and release bound lipids.

-

Total Lipid Extract (TLE): The solvent is removed under reduced pressure to yield the total lipid extract.

3. Separation and Fractionation:

-

Column Chromatography: The TLE is fractionated using column chromatography packed with activated silica (B1680970) gel or alumina.

-

Elution: Different fractions are eluted with solvents of increasing polarity. The saturated hydrocarbon fraction, which contains the hopanes, is typically eluted with a non-polar solvent like n-hexane.

4. Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): The saturated hydrocarbon fraction is analyzed by GC-MS.

-

Column: A non-polar capillary column (e.g., DB-5ms) is commonly used.

-

Oven Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 320°C) to elute the high-molecular-weight hopanes.

-

Mass Spectrometry: The mass spectrometer is operated in full scan mode or, for higher sensitivity and specificity, in selected ion monitoring (SIM) mode, targeting the characteristic fragment ion for hopanes at a mass-to-charge ratio (m/z) of 191.[11]

-

Conclusion

The discovery of hopanes in the fossil record marked a profound advancement in our ability to read the Earth's history. These molecular fossils have provided a direct link between ancient microbial ecosystems and the vast deposits of petroleum that fuel our modern world. The quantitative analysis of this compound distributions continues to be a cornerstone of petroleum geochemistry and paleoclimatology. As analytical techniques become even more sensitive and sophisticated, the study of hopanes and other biomarkers will undoubtedly unveil further secrets of the deep biosphere and the intricate co-evolution of life and our planet.

References

- 1. [PDF] The Hopanoids: palaeochemistry and biochemistry of a group of natural products | Semantic Scholar [semanticscholar.org]

- 2. The Hopanoids: palaeochemistry and biochemistry of a group of natural products | CoLab [colab.ws]

- 3. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 4. researchgate.net [researchgate.net]

- 5. Distribution and Geochemical Significance of Rearranged Hopanes in Jurassic Source Rocks and Related Oils in the Center of the Sichuan Basin, China - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. vurup.sk [vurup.sk]

- 8. jofamericanscience.org [jofamericanscience.org]

- 9. episodes.org [episodes.org]

- 10. Video: Sonication Extraction of Lipid Biomarkers from Sediment [jove.com]

- 11. rroij.com [rroij.com]

Hopanoids as Biomarkers for Ancient Microbial Life: An In-depth Technical Guide

Introduction

In the quest to understand the origins and evolution of life, scientists often turn to the rock record, which holds chemical clues about ancient biological processes. Among the most resilient and informative of these chemical fossils are hopanoids. These pentacyclic triterpenoid (B12794562) lipids, produced primarily by bacteria, serve as robust biomarkers, or "molecular fossils," offering a window into deep geological time.[1] Their stable carbon skeleton allows them to endure the processes of diagenesis—the conversion of sediment into rock—persisting for billions of years as recognizable molecules called hopanes.[2][3] The discovery of hopanes in ancient sediments provides compelling evidence for the early emergence and diversification of bacterial life.[2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of hopanoids as biomarkers, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Hopanoids are structurally similar to eukaryotic sterols, like cholesterol, and are thought to serve analogous functions in bacterial membranes, such as modulating fluidity and permeability.[4] Their synthesis, however, does not require molecular oxygen, suggesting they could have been important membrane-structuring agents in early anaerobic environments.[5] The oldest confirmed hopanoid fossils date back at least 1.64 billion years, establishing a minimum age for the existence of hopanoid-producing bacteria.[4][6]

A particularly noteworthy group of hopanoids are those with a methyl group at the C-2 position. In modern environments, 2-methylhopanoids are abundantly produced by cyanobacteria, the architects of Earth's oxygenated atmosphere.[1] This has led to the hypothesis that 2-methylhopanes in ancient rocks could be a specific biomarker for oxygenic photosynthesis.[1] However, the discovery that other bacterial groups can also synthesize these molecules necessitates careful interpretation of the geological record.[1]

Data Presentation

The following tables summarize key quantitative data regarding hopanoid and hopane concentrations in various geological contexts. This data is essential for comparative studies and for understanding the distribution and preservation of these biomarkers.

| Formation Name | Age (Billion Years) | This compound Presence | 2-Methylthis compound Presence | Key Findings & Significance | Reference |

| Barney Creek Formation, Australia | ~1.64 | Yes | Yes | Oldest undisputed evidence of steranes and methylhopanes, suggesting early eukaryotes and cyanobacteria. | [3][4][6] |

| Various Precambrian Formations | >1.6 | Yes | Often Yes | Establishes a minimum age for hopanoid-producing bacteria and potentially oxygenic photosynthesis. | [2][6] |

| Sample Type | C₂₉/C₃₀ this compound Ratio | C₃₅/C₃₄ Homothis compound Ratio | Gammacerane Index (Gammacerane/C₃₀ this compound) | Inferred Depositional Environment | Reference |

| Marine Carbonate-Rich Source Rocks | >1 | >1 | High | Anoxic marine environment, often with high salinity. | [7][8] |

| Marine Shale Source Rocks | <1 | Variable | Low to Moderate | Marine environment with significant prokaryotic input. | [7][8] |

| Lacustrine Source Rocks | Variable | Variable | Variable | Freshwater to saline lake environments. | [9] |

| Crude Oils (Marine Source) | <1 | Variable | Variable | Derived from marine organic matter under reducing conditions. | [10] |

| Sample ID | Total Hopanes (µg/g TOC) | C₂₉ 5α,14α,17α(H) (20R) Sterane (µg/g TOC) | C₃₀ 17α,21β(H) this compound (µg/g TOC) | Hopanes/Steranes Ratio | Reference |

| Jet Rock A (Free Hydrocarbons) | 459 | 433 | 6.1 | 1.06 | [11] |

| Jet Rock A (Kerogen Hydropyrolysate) | 514 | 433 | 5.8 | 1.19 | [11] |

| Jet Rock B (Free Hydrocarbons) | 468 | 431 | 5.5 | 1.09 | [11] |

| Jet Rock B (Kerogen Hydropyrolysate) | 523 | 431 | 8.0 | 1.21 | [11] |

Experimental Protocols

The analysis of hopanoids and their diagenetic products (hopanes) from ancient rock samples requires a meticulous multi-step process involving sample preparation, lipid extraction, fractionation, and instrumental analysis.

Sample Preparation and Lipid Extraction

-

Rock Crushing and Grinding: The rock sample is first cleaned to remove any surface contamination. It is then crushed into small chips and ground into a fine powder (typically < 200 mesh) using a ring mill or mortar and pestle to increase the surface area for efficient solvent extraction.

-

Total Lipid Extraction (TLE): The powdered rock is extracted using an organic solvent mixture. A common method is ultrasonication with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (e.g., 3:1 v/v).[12] This process is typically repeated three times to ensure complete extraction of the lipids. The solvent extracts are then combined.

-

Solvent Removal: The combined solvent extract is concentrated using a rotary evaporator under a vacuum and then blown down to a small volume with a gentle stream of pure nitrogen.[12]

Fractionation of the Total Lipid Extract

The TLE is a complex mixture of various organic compounds. To isolate the hopanes, the extract is fractionated using column chromatography.

-

Asphaltene Removal: The TLE is dissolved in a minimal amount of a non-polar solvent like n-hexane, which causes the asphaltenes (highly polar, high molecular weight compounds) to precipitate. The mixture is then centrifuged, and the supernatant containing the maltenes (saturated hydrocarbons, aromatic hydrocarbons, and resins) is collected.

-

Column Chromatography: The maltene fraction is loaded onto a chromatography column packed with activated alumina (B75360) or silica (B1680970) gel.

-

The saturated hydrocarbon fraction , which contains the hopanes and steranes, is eluted using a non-polar solvent such as n-hexane.

-

The aromatic hydrocarbon fraction is subsequently eluted with a solvent of intermediate polarity (e.g., a mixture of n-hexane and DCM).

-

The resin fraction (polar compounds) is eluted with a highly polar solvent like DCM/methanol.

-

Analysis of Hopanes by Gas Chromatography-Mass Spectrometry (GC-MS)

The saturated hydrocarbon fraction is analyzed by GC-MS to identify and quantify the hopanes.

-

Instrumentation: An Agilent 7890 GC coupled to an Agilent 5975C mass spectrometer detector (or similar) is commonly used.[12]

-

GC Column: A fused silica capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) coated with a non-polar stationary phase like HP-5 MS is suitable for separating the hopanes.[10]

-

GC Oven Program: A typical temperature program starts at a low temperature (e.g., 50°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 320°C) to elute the high-molecular-weight hopanes.[12][13]

-

MS Detection: The mass spectrometer is operated in both full scan mode (to obtain the total ion chromatogram, TIC) and selected ion monitoring (SIM) mode.[14] Hopanes are identified by monitoring their characteristic mass fragment at a mass-to-charge ratio (m/z) of 191.[10][14][15]

Analysis of Bacteriohopanepolyols (BHPs) by Liquid Chromatography-Mass Spectrometry (LC-MS)

Intact, more functionalized bacteriohopanepolyols (BHPs) are often too involatile for GC-MS and are therefore analyzed by LC-MS.

-

Derivatization (Optional but common): To improve chromatographic separation and ionization, the polar hydroxyl and amine groups of BHPs are often acetylated using acetic anhydride (B1165640) in pyridine.[16]

-

Instrumentation: A Waters Acquity Xevo TQ-S triple quadrupole mass spectrometer with positive ion atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) is a suitable instrument.[16][17]

-

LC Column: A reverse-phase C18 column (e.g., Waters BEH C18 or ACE Excel C18) is used for separation.[17]

-

Mobile Phase: A binary solvent gradient, for example, using methanol/water or acetonitrile/isopropanol mixtures, is employed to elute the BHPs.[16][17]

-

MS/MS Analysis: Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) is used for sensitive and selective quantification of specific BHPs.[17]

Mandatory Visualization

Hopanoid Biosynthesis Pathway

The biosynthesis of hopanoids starts from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAP), and proceeds through the cyclization of squalene.

Caption: Simplified biosynthetic pathway of hopanoids from isoprenoid precursors.

Diagenetic Transformation of Hopanoids to Hopanes

During burial and lithification, biologically produced hopanoids undergo a series of chemical transformations, known as diagenesis, to form geologically stable hopanes.

Caption: Diagenetic pathway from biological hopanoids to geological hopanes.

Experimental Workflow for Hopanoid Biomarker Analysis

This workflow outlines the key steps from sample collection to data interpretation in the analysis of hopanoids as ancient biomarkers.

Caption: Workflow for the analysis of this compound biomarkers from geological samples.

References

- 1. Hopanoid Biomarkers | Alex Sessions [web.gps.caltech.edu]

- 2. benchchem.com [benchchem.com]

- 3. Hopanoids - Wikipedia [en.wikipedia.org]

- 4. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hopanoids as functional analogues of cholesterol in bacterial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vurup.sk [vurup.sk]

- 8. researchgate.net [researchgate.net]

- 9. Distribution and Geochemical Significance of Rearranged Hopanes in Jurassic Source Rocks and Related Oils in the Center of the Sichuan Basin, China - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rroij.com [rroij.com]

- 11. epsci.ucr.edu [epsci.ucr.edu]

- 12. amt.copernicus.org [amt.copernicus.org]

- 13. Identification and quantification of polyfunctionalized hopanoids by high temperature gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d9-wret.s3.us-west-2.amazonaws.com [d9-wret.s3.us-west-2.amazonaws.com]

- 15. This compound Reference Standards for use as Petrochemical Biomarkers in Oil Field Remediation and Spill Analysis [sigmaaldrich.com]

- 16. Analysis of Bacteriohopanoids from Thermophilic Bacteria by Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Expansive Structural Diversity of Bacteriohopanepolyols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bacteriohopanepolyols (BHPs) represent a structurally diverse class of pentacyclic triterpenoid (B12794562) lipids synthesized by a wide array of bacteria.[1] These molecules, analogous in some functions to eukaryotic sterols, play a crucial role in maintaining bacterial membrane integrity and fluidity.[1] Their remarkable structural variability, arising from modifications to both the hopane core and the extended polyol side chain, makes them powerful biomarkers for tracking bacterial communities and biogeochemical processes in both modern and ancient environments.[2][3] This in-depth technical guide provides a comprehensive overview of the known structural diversity of BHPs, detailed experimental protocols for their analysis, and a summary of their quantitative distribution.

Core Structure and Modifications

The fundamental structure of a bacteriohopanepolyol consists of a pentacyclic this compound skeleton, typically with a C35 extended side chain functionalized with multiple hydroxyl groups. The extensive diversity within this lipid class stems from two primary sources of variation: modifications to the this compound core and alterations of the C-35 side chain.

Modifications to the this compound core are generally less common but are significant chemotaxonomic markers. These include:

-

Methylation: The addition of a methyl group, most commonly at the C-2 or C-3 position of the A-ring.[4] 2-methyl-BHPs are notably associated with cyanobacteria and some alphaproteobacteria.[5]

-

Unsaturation: The introduction of double bonds within the this compound ring system, for instance at the C-6 or C-11 positions.[4]

The majority of structural diversity arises from variations in the extended side chain. These modifications can be broadly categorized as:

-

Simple Polyols: The most basic side chains consist of a series of hydroxyl groups. The number of these groups can vary, leading to bacteriohopanetetrol (B1250769) (BHT), bacteriohopanepentol, and bacteriohopanehexol.[4]

-

Aminopolyols: Replacement of a terminal hydroxyl group with an amino group results in aminotriols, aminotetrols, and aminopentols.[6] These are particularly abundant in methanotrophic and acetogenic bacteria.

-

Composite Side Chains: The terminal functional group of the side chain can be conjugated to more complex moieties, including:

-

Cyclitol ethers: Such as BHT-cyclitol ether.

-

Nucleosides: Adenosylthis compound and its derivatives are significant as they are precursors to other elongated BHPs and are used as markers for soil organic matter input into marine systems.[7]

-

Ethenolamine and other amines: More recently discovered variations that further expand the known structural landscape of BHPs.[8]

-

Acylation: Fatty acids can be attached to amino-BHPs.[8]

-

The following diagram illustrates the core bacteriohopanepolyol structure and the common points of modification.

Caption: General structure of bacteriohopanepolyols and key modification sites.

Data Presentation: Structural Diversity of Bacteriohopanepolyols

The following table summarizes the major classes of bacteriohopanepolyols and their characteristic structural features.

| Class | Sub-Class | Abbreviation | Key Structural Feature | Common Bacterial Sources |

| Simple Polyols | Bacteriohopanetetrol | BHT | C35 side chain with four hydroxyl groups | Ubiquitous in many bacteria |

| Bacteriohopanepentol | - | C35 side chain with five hydroxyl groups | Methanotrophs | |

| Bacteriohopanehexol | - | C35 side chain with six hydroxyl groups | Alicyclobacillus acidocaldarius | |

| Aminopolyols | Aminobacteriohopanetriol | - | C35 side chain with three hydroxyls and one amino group | Ubiquitous, including soils and marine settings[9] |

| Aminobacteriohopanetetrol | - | C35 side chain with four hydroxyls and one amino group | Methanotrophs[9] | |

| Aminobacteriohopanepentol | - | C35 side chain with five hydroxyls and one amino group | Methanotrophs[9] | |

| Composite BHPs | BHT cyclitol ether | BHT-CE | BHT with a cyclitol ether moiety | Abundant in freshwater systems[7] |

| Adenosylthis compound | - | This compound with an adenosine (B11128) group | Soil bacteria, precursor for other BHPs | |

| Ethenolamine-BHPs | - | BHT with an ethenolamine moiety | Coastal lagoons, methanotrophs[7] | |

| N-acyl-aminotriols | - | Aminotriol with an N-acyl group | Methanotrophs, various environmental settings[2] | |

| Core Modified | 2-Methylbacteriohopanetetrol | 2-MeBHT | BHT with a methyl group at the C-2 position | Cyanobacteria, Alphaproteobacteria |

| 3-Methylbacteriohopanetetrol | 3-MeBHT | BHT with a methyl group at the C-3 position | Acetic acid bacteria, methylotrophs | |

| Unsaturated BHT | - | BHT with a double bond in the this compound core (e.g., at C-6 or C-11) | Various bacteria |

Experimental Protocols

The analysis of BHPs requires specialized extraction and analytical techniques due to their polarity and structural complexity. The two primary methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) of derivatized BHPs and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for intact molecules.

Protocol 1: Extraction of BHPs from Bacterial Cultures and Environmental Samples

This protocol is a modified Bligh-Dyer extraction suitable for both bacterial biomass and soil/sediment samples.[10]

-

Sample Preparation: Freeze-dry bacterial biomass or soil/sediment samples.

-

Solvent Extraction:

-

To the lyophilized sample, add a solvent mixture of methanol (B129727) (MeOH), dichloromethane (B109758) (DCM), and a phosphate (B84403) buffer (2:1:0.8, v/v/v).

-

Sonicate the mixture for 10 minutes.

-